molecular formula C16H14BrF2N3O2 B2797257 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one CAS No. 2097868-11-4

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one

Cat. No.: B2797257
CAS No.: 2097868-11-4
M. Wt: 398.208
InChI Key: GZQUWPDCTXDXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one features a pyrrolidine scaffold substituted with a 5-bromopyrimidin-2-yloxy group at the 3-position and a 2,4-difluorophenyl ethanone moiety. The bromine atom may enhance electrophilic reactivity for further derivatization, while the difluorophenyl group contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2,4-difluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF2N3O2/c17-11-7-20-16(21-8-11)24-13-3-4-22(9-13)15(23)5-10-1-2-12(18)6-14(10)19/h1-2,6-8,13H,3-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQUWPDCTXDXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

  • 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one (CAS: 2097915-19-8): This analog replaces the 5-bromo substituent with 2,6-dimethyl groups on the pyrimidine ring. Molecular weight is 312.37 g/mol (vs. ~395.23 g/mol for the target compound) .
  • The trifluoroethyl group enhances hydrophobicity, contrasting with the pyrrolidine-linked difluorophenyl group in the target compound .

Variations in the Aromatic Ethanone Moiety

  • 1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one (CAS: ZINC87467168): This compound shares the 2,4-difluorophenyl ethanone group but replaces the pyrrolidine-pyrimidine system with an aminoazetidine ring. Key similarity: The 2,4-difluorophenyl group is retained, suggesting shared metabolic stability and resistance to oxidative degradation .
  • 1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one (CAS: 201034-30-2): This compound replaces the pyrrolidine-pyrimidine moiety with a thioether-linked hydroxyethyl group.

Functional Group Positioning and Scaffold Modifications

  • BI-5232 (1-[(3R)-3-[(1H-imidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]oxy]pyrrolidin-1-yl]-2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one): This kinase inhibitor features a pyrrolidine-piperidine-imidazopyridine scaffold. Unlike the target compound, it incorporates a fused pyrrolo[2,3-d]pyrimidine system, which enhances planar stacking interactions in ATP-binding pockets. LC-MS data ([M+H]+ = 447) indicate a higher molecular weight (~447 g/mol) compared to the target compound .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
Bromopyrimidine couplingK₂CO₃, DMF, 70°C65–7592–95
Final purificationHPLC (C18)>95

Basic: How do structural features influence its stability in biological assays?

The compound’s stability is governed by:

  • Hydrolytic susceptibility : The pyrrolidinone ring is prone to hydrolysis under acidic conditions (pH < 4). Use buffered solutions (pH 6–7.4) for in vitro assays .
  • Photodegradation : The bromopyrimidine moiety absorbs UV light (λmax ~270 nm), necessitating light-protected storage .
  • Thermal stability : Decomposition occurs above 150°C; store at –20°C under inert gas .

Advanced: How can computational modeling predict its target binding affinity?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase targets (e.g., EGFR or MAPK). The bromine atom acts as a halogen bond donor, enhancing binding to hydrophobic pockets .
  • MD simulations : Assess conformational flexibility of the pyrrolidine ring (RMSD < 2 Å over 100 ns) to identify stable binding poses .
  • SAR validation : Compare with analogs (e.g., chlorine or methyl substitutions) to quantify bromine’s role in potency .

Advanced: How to resolve contradictions in solubility data across studies?

Contradictions arise from solvent polarity and measurement protocols:

  • Method standardization : Use shake-flask method with UV-Vis quantification (λ = 254 nm) in DMSO/PBS mixtures .
  • Temperature control : Solubility in water increases from 0.2 mg/mL (25°C) to 0.5 mg/mL (37°C) due to entropy-driven dissolution .
  • Co-solvent screening : Add 10% cyclodextrin to aqueous solutions to enhance solubility (up to 2 mg/mL) without altering bioactivity .

Advanced: What strategies optimize its selectivity in kinase inhibition assays?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler). The 2,4-difluorophenyl group reduces off-target binding to CYP450 isoforms .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade specific targets, improving selectivity .
  • Metabolite tracking : Use ¹⁹F-NMR to monitor defluorination, a common metabolic pathway causing off-target effects .

Basic: Which analytical techniques confirm its structural integrity?

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies pyrrolidine ring protons (δ 3.5–4.0 ppm) and difluorophenyl aromatic signals (δ 7.2–7.8 ppm) .
  • HRMS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 452.08 (calc. 452.07) .
  • X-ray crystallography : Resolves spatial arrangement of the bromopyrimidine and fluorophenyl groups (PDB deposition recommended) .

Advanced: How to design SAR studies for analogs with improved pharmacokinetics?

  • LogP optimization : Replace the difluorophenyl group with trifluoromethyl (ClogP reduction from 3.2 to 2.6) to enhance BBB penetration .
  • Metabolic blocking : Introduce deuterium at the pyrrolidine β-position to slow CYP3A4-mediated oxidation (t₁/₂ increase from 2.5 to 4.1 h) .
  • Prodrug derivatization : Esterify the ketone group to improve oral bioavailability (e.g., acetate prodrug shows 80% absorption in murine models) .

Basic: What are the recommended storage conditions to prevent degradation?

  • Short-term : Store at –20°C in amber vials under argon (purity loss <1% over 6 months) .
  • Long-term : Lyophilize with trehalose (1:1 w/w) for stable powder storage (no degradation at –80°C for 2+ years) .

Advanced: How to troubleshoot low yields in scale-up synthesis?

  • Reactor type : Switch from batch to flow chemistry for bromination steps (yield increases from 65% to 85%) .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings (reduces palladium leaching by 40%) .
  • Byproduct analysis : Use GC-MS to detect and eliminate residual DMF (retention time: 4.2 min) via activated charcoal filtration .

Advanced: What mechanistic insights explain its activity in resistant cell lines?

  • ATP-binding pocket mutations : Resistance arises from kinase domain mutations (e.g., T790M in EGFR). Use covalent inhibitors (e.g., acrylamide warheads) to bypass resistance .
  • Efflux pump inhibition : Co-administer with verapamil (P-gp inhibitor) to increase intracellular concentration 3-fold .
  • Transcriptomic profiling : RNA-seq identifies overexpression of pro-survival genes (e.g., BCL-2), guiding combination therapies with venetoclax .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.